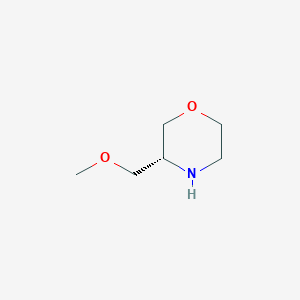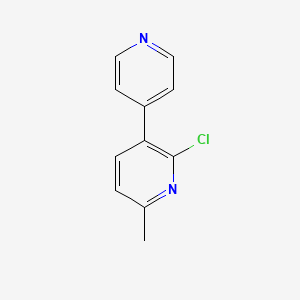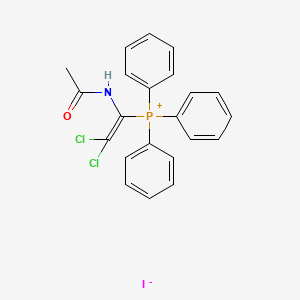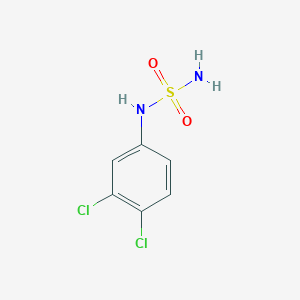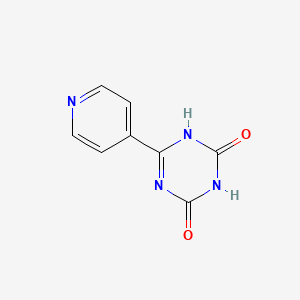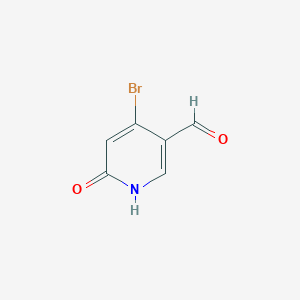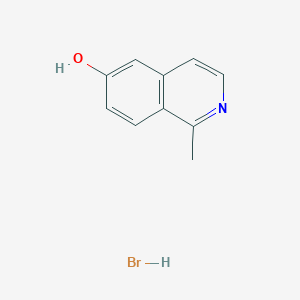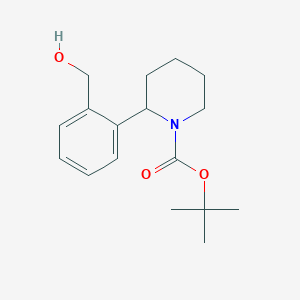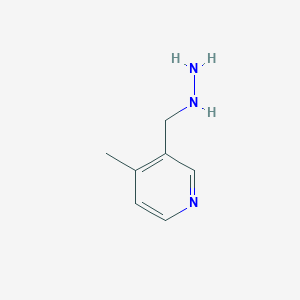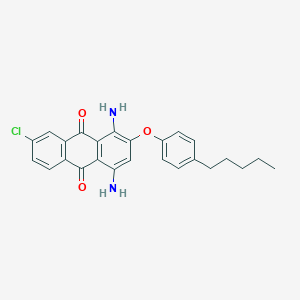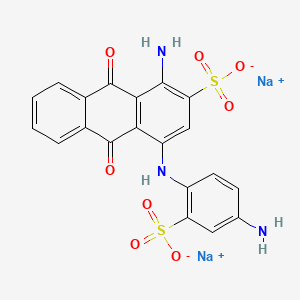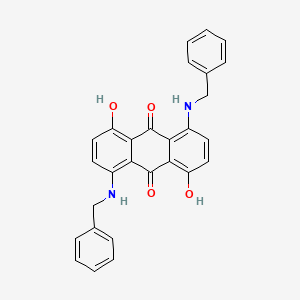
2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexanecarboxylate, featuring a 2-methyl-1-oxopropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 2-methyl-1-oxopropan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanemethanol derivatives.
Substitution: Various substituted cyclohexanecarboxylates.
科学的研究の応用
2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group can be hydrolyzed to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways.
類似化合物との比較
Similar Compounds
2-Acetoxyisobutyryl chloride: Similar in structure but contains a chloride group instead of the ester group.
Methylcyclohexene: Contains a cyclohexene ring but lacks the ester functionality.
Cyclohexanecarboxylic acid: The parent compound without the ester group.
Uniqueness
2-Methyl-1-oxopropan-2-yl cyclohexanecarboxylate is unique due to its specific ester functionality, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
(2-methyl-1-oxopropan-2-yl) cyclohexanecarboxylate |
InChI |
InChI=1S/C11H18O3/c1-11(2,8-12)14-10(13)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |
InChIキー |
LBGXQEXBEKXIOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=O)OC(=O)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



